
Ethyl 3-oxo-4-piperazin-1-ylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-oxo-4-piperazin-1-ylbutanoate is a chemical compound with the molecular formula C10H16N2O4 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-4-piperazin-1-ylbutanoate typically involves the reaction of ethyl acetoacetate with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, industrial production may involve the use of more efficient catalysts and solvents to optimize the reaction process.
化学反应分析
Types of Reactions
Ethyl 3-oxo-4-piperazin-1-ylbutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives. Substitution reactions can result in a variety of modified piperazine derivatives.
科学研究应用
Ethyl 3-oxo-4-piperazin-1-ylbutanoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ethyl 3-oxo-4-piperazin-1-ylbutanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Ethyl 3-oxo-4-piperazin-1-ylbutanoate can be compared with other similar compounds, such as:
Ethyl acetoacetate: A precursor in the synthesis of this compound.
Piperazine derivatives: Compounds with similar piperazine rings but different substituents, which may have different biological activities and applications.
Other oxo derivatives: Compounds with similar oxo groups that may have comparable chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C10H18N2O3 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
ethyl 3-oxo-4-piperazin-1-ylbutanoate |
InChI |
InChI=1S/C10H18N2O3/c1-2-15-10(14)7-9(13)8-12-5-3-11-4-6-12/h11H,2-8H2,1H3 |
InChI 键 |
UTCCFWJYMHJVQN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(=O)CN1CCNCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





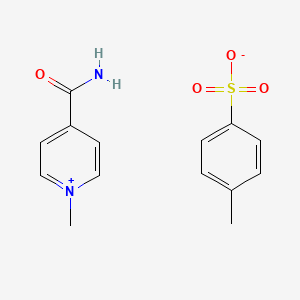
![2-Benzyloxy-7,7-dimethoxy-2-azaspiro[3.5]nonan-3-one](/img/structure/B13900109.png)
![6-Methoxy-1-phenylpyrrolo[3,2-c]pyridine](/img/structure/B13900112.png)
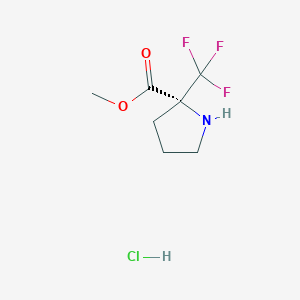
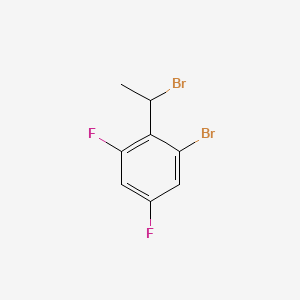
![methyl 3-bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B13900122.png)
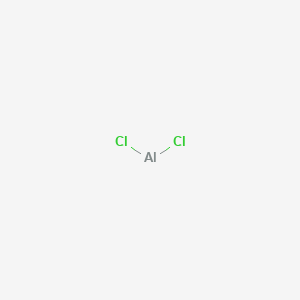
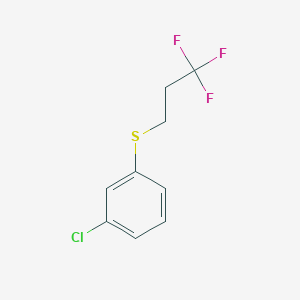
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13900155.png)

![2-benzylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13900169.png)
